![molecular formula C20H14F6N2O6S2 B14257894 Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is a complex organic compound known for its unique chemical structure and properties. This compound features a methanesulfonamide group linked to a 1,4-phenylenebis(oxy-4,1-phenylene) backbone, with trifluoromethyl groups attached. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) typically involves the reaction of methanesulfonamide with 1,4-phenylenebis(oxy-4,1-phenylene) under controlled conditions. The reaction is carried out in the presence of trifluoromethylating agents to introduce the trifluoromethyl groups. Common reagents used in this synthesis include potassium hexamethyldisilazide (KHMDS) and palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce methanesulfonamide derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron-withdrawing agent, influencing the reactivity of other molecules in the reaction. It can also interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C20H14F6N2O6S2 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H14F6N2O6S2/c21-19(22,23)35(29,30)27-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)28-36(31,32)20(24,25)26/h1-12,27-28H |
Clave InChI |
ONWJVOBZCBGVBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


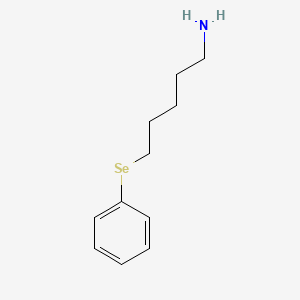
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
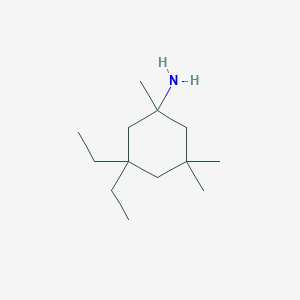
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)

![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)
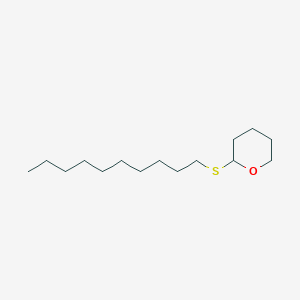
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
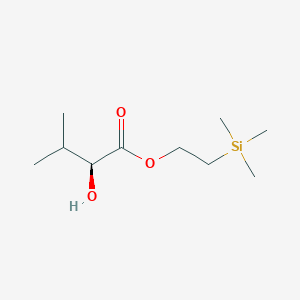
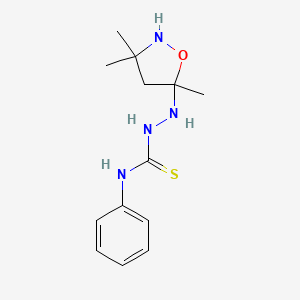
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
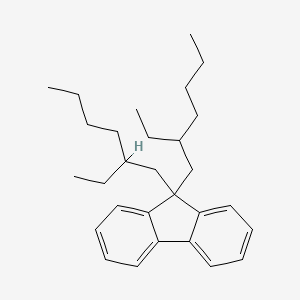
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
